molecular formula C15H13ClN2O2S B13865876 Ethyl 6-(3-chlorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate

Ethyl 6-(3-chlorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate

Cat. No.: B13865876
M. Wt: 320.8 g/mol
InChI Key: UGBBNCNTLDDMCU-UHFFFAOYSA-N
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Description

Ethyl 6-(3-chlorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate is a heterocyclic compound that features an imidazo-thiazole core structure. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(3-chlorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-chlorobenzaldehyde with 2-aminothiazole in the presence of a base to form an intermediate, which is then cyclized with ethyl acetoacetate to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(3-chlorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the thiazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or thiazole moiety .

Scientific Research Applications

Ethyl 6-(3-chlorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 6-(3-chlorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or other cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-(3-bromophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate
  • Ethyl 6-(3-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate
  • Ethyl 6-(3-methylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate

Uniqueness

Ethyl 6-(3-chlorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate is unique due to the presence of the 3-chlorophenyl group, which can influence its biological activity and chemical reactivity. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring .

Properties

Molecular Formula

C15H13ClN2O2S

Molecular Weight

320.8 g/mol

IUPAC Name

ethyl 6-(3-chlorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate

InChI

InChI=1S/C15H13ClN2O2S/c1-3-20-14(19)13-9(2)18-8-12(17-15(18)21-13)10-5-4-6-11(16)7-10/h4-8H,3H2,1-2H3

InChI Key

UGBBNCNTLDDMCU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N2C=C(N=C2S1)C3=CC(=CC=C3)Cl)C

Origin of Product

United States

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